Functional Group Advantage: 5-Acetyl Moiety Enables Single-Step Imidazopyridine Synthesis vs. Multi-Step Routes with 2,3-Diaminopyridine
5-Acetyl-2,3-diaminopyridine incorporates a pre-installed acetyl group at the 5-position, enabling direct cyclocondensation with carboxylic acids to yield imidazo[4,5-b]pyridine derivatives in a single step . In contrast, 2,3-diaminopyridine (CAS 452-58-4) lacks this carbonyl functionality and requires additional synthetic manipulation to introduce a suitable electrophilic center, which may involve multi-step protocols and lower overall yields [1].
| Evidence Dimension | Synthetic step efficiency for fused heterocycle construction |
|---|---|
| Target Compound Data | Single-step cyclocondensation |
| Comparator Or Baseline | 2,3-Diaminopyridine: Multi-step route required |
| Quantified Difference | Not quantifiable as step-count reduction; class-level structural advantage |
| Conditions | Cyclocondensation with carboxylic acid derivatives; standard organic synthesis conditions |
Why This Matters
A pre-installed reactive handle reduces synthetic steps, potentially lowering procurement cost-per-target and accelerating library synthesis for medicinal chemistry programs.
- [1] NBNInno. 2,3-Diaminopyridine CAS 452-58-4: A Key Intermediate in Pharmaceutical Synthesis and Organic Chemistry. View Source
